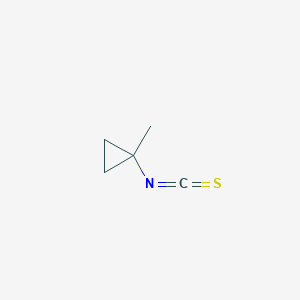

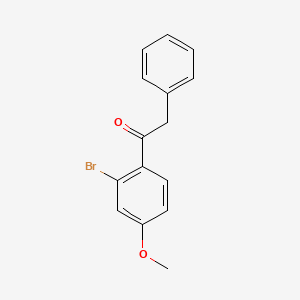

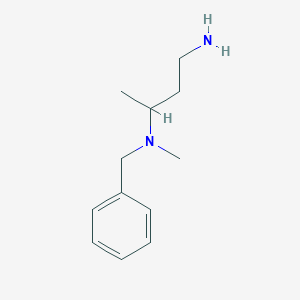

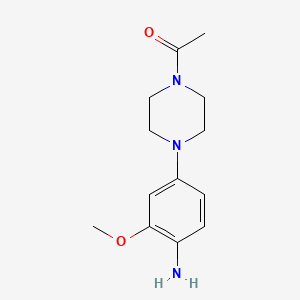

![molecular formula C11H19N3 B1524992 3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine CAS No. 1249887-18-0](/img/structure/B1524992.png)

3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine

Overview

Description

“3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . The derivatives of imidazole show different biological activities and are used in various commercially available drugs . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . These α-aminoamidines can be applied as substrates for further transformations and synthesis of imidazole-containing building blocks .Molecular Structure Analysis

The molecular structure of “3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

The molecular weight of “3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine” is 193.29 . More detailed physical and chemical properties are not available from the current information.Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives of the specified compound includes studies on their synthesis and structural analysis. For instance, Gzella, Wrzeciono, and Pöppel (1999) conducted an investigation that resulted in the formation of 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol through the treatment of 3-chloro-1-(4,5-dinitroimidazol-1-yl)propan-2-ol with piperidine. This study not only detailed the synthesis process but also provided an in-depth X-ray investigation of the stable isomer, revealing insights into the spatial arrangement of molecules and the interaction between piperidine and the imidazole system (Gzella, Wrzeciono, & Pöppel, 1999).

Pharmacological Applications

Another dimension of research explores the pharmacological potentials of compounds related to 3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine. For example, Barbier et al. (2004) described the wake-promoting actions of JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist with high affinity for the rat and human H3 receptor, showcasing its potential in modulating sleep and wakefulness without the common side effects associated with such compounds (Barbier et al., 2004).

Chemical Modification and Antimicrobial Activity

Furthermore, compounds incorporating the imidazole ring, like those derived from 3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine, have been modified to enhance their properties or explore new activities. A study by Konda et al. (2011) on the synthesis of imidazole-containing 1,5-benzodiazepines highlighted the antimicrobial potential of these compounds, which were synthesized using piperidine in polyethylene glycol (PEG-400) as an efficient and green reaction solvent (Konda et al., 2011).

Novel Synthetic Approaches

The scientific exploration also includes the development of novel synthetic approaches for derivatives of the compound . Rassokhina et al. (2015) detailed a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via a cascade aminomethylation/cycloisomerization of alkynes, presenting a practical method for the synthesis of functionalized imidazo[1,2-a]pyridines, which could have implications for pharmaceutical development (Rassokhina et al., 2015).

properties

IUPAC Name |

3-(2-propan-2-ylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9(2)11-13-6-7-14(11)10-4-3-5-12-8-10/h6-7,9-10,12H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKKINSVCUYPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

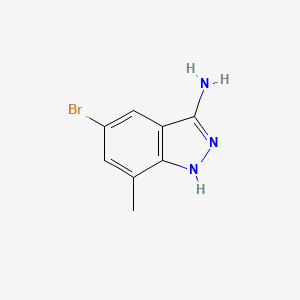

![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)